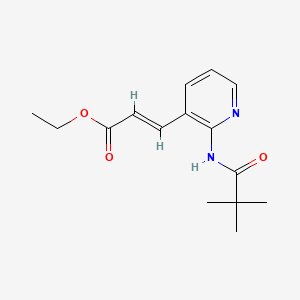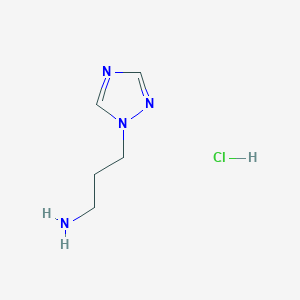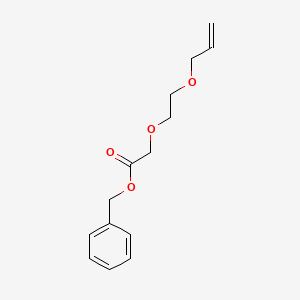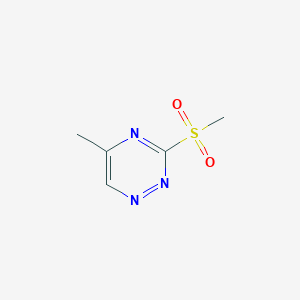![molecular formula C12H23NO B1461754 [1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol CAS No. 1206676-20-1](/img/structure/B1461754.png)
[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol
Descripción general
Descripción
“[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 100049-71-6 . It has a molecular weight of 183.29 and its linear formula is C11H21NO .
Molecular Structure Analysis
The InChI code for “[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol” is 1S/C11H21NO/c13-9-10-6-7-12 (8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 . This indicates that the molecule contains a cyclohexyl group attached to a pyrrolidin-3-yl group via a methylene bridge, and a hydroxyl group attached to the pyrrolidin-3-yl group.Physical And Chemical Properties Analysis
“[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol” has a molecular weight of 183.29 . The InChI code is 1S/C11H21NO/c13-9-10-6-7-12 (8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Catalytic Applications and Organic Synthesis
Fulvene Synthesis : An efficient catalytic method for synthesizing fulvenes via pyrrolidine-catalyzed condensation of carbonyl compounds has been developed, showcasing the utility of pyrrolidine derivatives in facilitating reactions in organic synthesis (Coşkun & Erden, 2011).
Polyheterocyclic Systems Construction : Pyrrolidine derivatives participate in multicomponent reactions leading to unique polyheterocyclic compounds, demonstrating their versatility in creating complex organic structures (Cao et al., 2019).
Asymmetric Alternating Copolymerization : Dimeric zinc complexes incorporating pyrrolidin-2-yl)methanol ligands have shown efficacy in asymmetric alternating copolymerization of cyclohexene oxide and CO2, highlighting the role of pyrrolidine derivatives in polymer chemistry (Nakano, Nozaki, & Hiyama, 2003).
Crystallography and Structural Analysis
- Crystal Structure Analysis : Studies involving pyrrolidine derivatives often include detailed crystallographic analysis, providing insights into their molecular conformations and interactions. For example, the triprolidinium cation of a complex compound was analyzed, showing how N atoms on pyrrolidine groups interact within crystal structures (Dayananda et al., 2012).
Biocatalysis
- Biocatalytic Synthesis : The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrates the potential of using biocatalysts for synthesizing pyrrolidine-related compounds in a green and efficient manner (Chen et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(cyclohexylmethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJBWLXAQMILRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



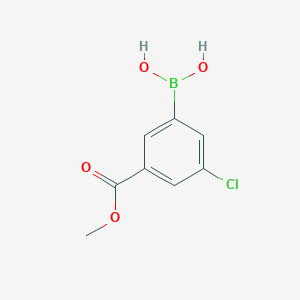
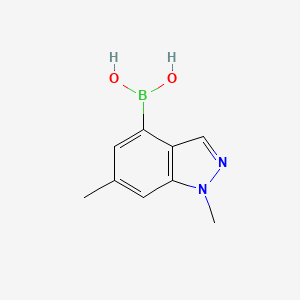
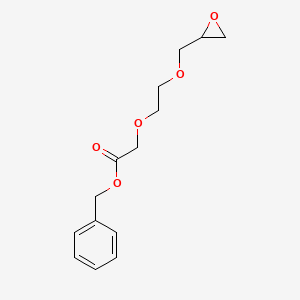
![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)
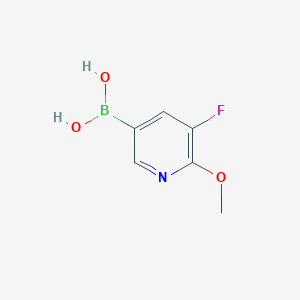
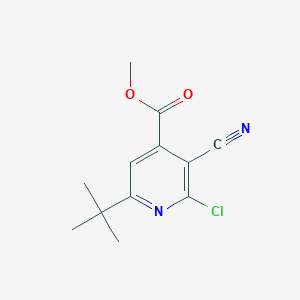
![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)

